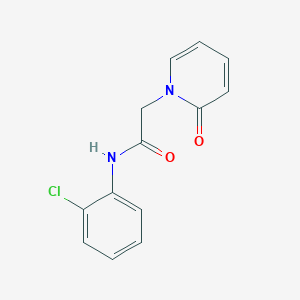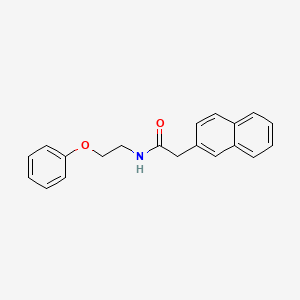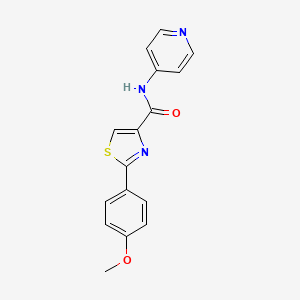
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a member of the pyridine-based ligands family and has been extensively studied for its ability to bind with metal ions and form coordination complexes.
作用機序
The mechanism of action of CPOP-based complexes depends on the metal ion present in the complex. In catalysis, CPOP-based complexes act as a ligand to the metal ion, facilitating the reaction by stabilizing the transition state. In materials science, CPOP-based complexes act as a building block to form MOFs with unique structures and properties. In medicinal chemistry, CPOP-based complexes act as a carrier for metal ions that can target cancer cells or act as imaging agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPOP-based complexes depend on the metal ion present in the complex and the application. In medicinal chemistry, CPOP-based complexes have been shown to exhibit cytotoxicity towards cancer cells, making them potential candidates for cancer treatment. In imaging, CPOP-based complexes have been used as contrast agents for magnetic resonance imaging (MRI) and fluorescence imaging.
実験室実験の利点と制限
One of the major advantages of CPOP-based complexes is their ability to form stable coordination complexes with metal ions. This makes them ideal for use in various applications, including catalysis, materials science, and medicinal chemistry. However, one of the limitations of CPOP-based complexes is their sensitivity to air and moisture, which can affect their stability and reactivity.
将来の方向性
There are several future directions for the study of CPOP-based complexes. One direction is to explore their potential applications in other fields, such as energy storage and conversion. Another direction is to study their interactions with biomolecules, such as proteins and DNA, for potential applications in drug discovery. Additionally, the development of new synthesis methods for CPOP-based complexes and the improvement of their stability and reactivity are also important future directions.
合成法
The synthesis of CPOP involves the reaction of 2-chlorobenzoyl chloride with 2-pyridinecarboxylic acid in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form CPOP. The purity of CPOP can be improved by recrystallization from ethanol.
科学的研究の応用
CPOP has been widely used in scientific research due to its ability to form coordination complexes with metal ions. These complexes have been studied for their potential applications in various fields, including catalysis, materials science, and medicinal chemistry. CPOP-based complexes have been shown to exhibit excellent catalytic activity in various reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. In materials science, CPOP-based complexes have been used to synthesize metal-organic frameworks (MOFs) with unique structures and properties. In medicinal chemistry, CPOP-based complexes have been studied for their potential applications in cancer treatment and imaging.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-5-1-2-6-11(10)15-12(17)9-16-8-4-3-7-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHFJAHKDBLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)

![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)


![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)




